tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
CAS No.: 949922-61-6
Cat. No.: VC2915111
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949922-61-6 |
|---|---|
| Molecular Formula | C11H16BrN3O2 |
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3 |
| Standard InChI Key | YTGNTPFZMKDHEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C(=NC=C2Br)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=NC=C2Br)C1 |
Introduction
Chemical Structure and Properties
Structural Identification
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate possesses specific chemical identifiers that distinguish it from related compounds:
| Property | Value |
|---|---|
| CAS Number | 949922-61-6 |
| Molecular Formula | C11H16BrN3O2 |
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |
These properties establish the compound's identity within chemical databases and literature .
Structural Components
The structural architecture of tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate includes several key components that determine its chemical behavior and reactivity:
| Structural Feature | Description | Function |
|---|---|---|
| Imidazo[1,2-a]pyrazine Core | Fused heterocyclic ring system | Provides the fundamental scaffold |
| Bromine at Position 3 | Halogen substituent | Serves as a reactive site for coupling reactions |
| tert-Butyl Carboxylate at Position 7 | Carbamate protecting group | Protects the nitrogen atom during synthesis |
| Hydrogenation at Positions 5, 6, and 8 | Saturated carbon atoms | Affects conformational flexibility and physicochemical properties |
The partially saturated nature of the heterocyclic system contributes to its three-dimensional structure and influences its interactions with biological targets and reagents.
Nomenclature and Synonyms
The compound is known by several alternative names that emphasize different aspects of its structure:
| Synonyms |
|---|
| 7-Boc-3-bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine |
| 7-Boc-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
| 3-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester |
These synonyms highlight the presence of the Boc (tert-butyloxycarbonyl) protecting group and the bromine substituent within the partially saturated heterocyclic framework .
Synthetic Applications
Role as a Chemical Intermediate
| Coupling Reaction | Description | Potential Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Reaction with boronic acids or esters | Carbon-substituted derivatives |
| Buchwald-Hartwig Amination | Reaction with amines | Amino-substituted derivatives |
| Sonogashira Coupling | Reaction with terminal alkynes | Alkynyl-substituted derivatives |
| Stille Coupling | Reaction with organostannanes | Diversely substituted derivatives |
| Heck Reaction | Reaction with alkenes | Alkenyl-substituted derivatives |
These transformations allow for the creation of diverse chemical libraries based on the imidazopyrazine scaffold, which is valuable for medicinal chemistry research and drug discovery efforts.
Protecting Group Strategy
The tert-butyl carboxylate (Boc) group at position 7 serves as a protecting group for the nitrogen atom, which is a common strategy in multi-step organic synthesis. This protection is particularly important when working with compounds containing multiple reactive sites, as it allows for selective reactions at specific positions while preventing unwanted side reactions at others.
The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step reveals the free nitrogen atom, which can then participate in further chemical transformations. The strategic use of the Boc protecting group contributes significantly to the compound's utility in complex synthetic sequences.
Applications in Pharmaceutical Research
| Therapeutic Area | Potential Relevance |
|---|---|
| Kinase Inhibition | Heterocyclic cores similar to imidazopyrazine are common in kinase inhibitors |
| Antimicrobial Agents | Nitrogen-containing heterocycles often exhibit antimicrobial properties |
| Central Nervous System (CNS) Drugs | Partially saturated heterocycles can have favorable properties for CNS penetration |
| Anti-inflammatory Compounds | Heterocyclic compounds can modulate inflammatory pathways |
Structure-Activity Relationship Studies
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate provides a valuable scaffold for structure-activity relationship (SAR) studies. The bromine substituent can be replaced with various functional groups through coupling reactions, enabling the creation of compound libraries for biological screening. These systematic structural modifications allow researchers to identify relationships between chemical structure and biological activity, guiding the optimization of lead compounds in drug discovery.
The partially saturated nature of the heterocyclic system also offers opportunities for exploring how conformational flexibility affects biological activity. Different degrees of saturation can influence a molecule's three-dimensional shape, which in turn affects its interactions with biological targets such as enzymes and receptors.
| Reactive Site | Reactivity Type | Potential Transformations |
|---|---|---|
| Bromine at Position 3 | Electrophilic center | Nucleophilic substitution, oxidative addition |
| tert-Butyl Carboxylate Group | Acid-labile protecting group | Deprotection under acidic conditions |
| Nitrogen Atoms in Core | Nucleophilic centers | Alkylation, acylation, coordination with metals |
| Partially Saturated Ring | Conformationally flexible region | Reduction, oxidation, functionalization |
Understanding these reactivity patterns is essential for designing synthetic routes that utilize this compound and for predicting potential side reactions or incompatibilities.
| Consideration | Recommendation |
|---|---|
| Storage Temperature | Typically stored at low temperatures (2-8°C) to prevent degradation |
| Atmosphere | Often stored under inert conditions (nitrogen or argon) to prevent oxidation |
| Light Sensitivity | May be light-sensitive due to the presence of the bromine atom |
| Moisture Sensitivity | The Boc protecting group may be sensitive to hydrolysis under acidic conditions |
| Chemical Incompatibility | Likely incompatible with strong acids, strong oxidizing agents, and strong nucleophiles |
Proper storage and handling are crucial for maintaining the compound's integrity during research applications.
Structural Comparisons
Comparison with Related Compounds
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate belongs to a family of heterocyclic compounds with varying structural features. A notable related compound is tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, which differs in the positioning of nitrogen atoms within the heterocyclic core.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | C11H16BrN3O2 | 302.17 g/mol | Imidazo[1,2-a]pyrazine core |
| tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | C11H16BrN3O2 | 302.17 g/mol | Imidazo[1,5-a]pyrazine core |
Despite having identical molecular formulas and molecular weights, these positional isomers exhibit different chemical and potentially biological properties due to the altered arrangement of atoms in their core structures .
Structure-Property Relationships
The structural features of tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate influence its physicochemical properties in several ways:
These structure-property relationships are important considerations when utilizing the compound in synthetic sequences or evaluating its potential in medicinal chemistry applications.
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